Technical Monograph: 3-(2,2-Difluoroethoxy)benzaldehyde in Medicinal Chemistry
Technical Monograph: 3-(2,2-Difluoroethoxy)benzaldehyde in Medicinal Chemistry
Topic: 3-(2,2-Difluoroethoxy)benzaldehyde (CAS 35295-35-3) Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
3-(2,2-Difluoroethoxy)benzaldehyde (CAS 35295-35-3) is a specialized fluorinated building block utilized extensively in modern drug discovery. It serves as a critical intermediate for introducing the 2,2-difluoroethoxy motif—a bioisostere of standard ethoxy or methoxy groups. This fluorinated moiety is prized for its ability to modulate lipophilicity (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, reactivity profile, and application in structure-activity relationship (SAR) studies.
Physicochemical Profile
The introduction of the difluoroethoxy group significantly alters the electronic and physical landscape of the parent benzaldehyde. The fluorine atoms induce a strong inductive electron-withdrawing effect (
Table 1: Core Technical Specifications
| Property | Data | Note |
| CAS Number | 35295-35-3 | |
| IUPAC Name | 3-(2,2-difluoroethoxy)benzaldehyde | |
| Molecular Formula | ||
| Molecular Weight | 186.16 g/mol | |
| Appearance | Colorless to Light Orange Liquid | May crystallize at low temps; often handled as liquid.[1][2] |
| Boiling Point | ~240–250°C (Predicted) | 3-Hydroxybenzaldehyde BP is 240°C; etherification lowers H-bonding but increases MW. |
| Density | ~1.25 g/cm³ | Estimated based on fluorinated homologs. |
| Solubility | DCM, EtOAc, DMSO, Methanol | Sparingly soluble in water. |
| LogP (Predicted) | 2.1 – 2.4 | Higher lipophilicity than 3-hydroxybenzaldehyde ( |
| H-Bond Donors/Acceptors | 0 / 2 |
Synthetic Methodology
The industrial and laboratory-scale preparation of 3-(2,2-difluoroethoxy)benzaldehyde relies on the Williamson Ether Synthesis . This protocol couples 3-hydroxybenzaldehyde with an alkylating agent (2,2-difluoroethyl tosylate or halide) under basic conditions.
Protocol 1: Alkylation via Williamson Ether Synthesis
Reaction Scheme:
Reagents:
-
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
-
Alkylating Agent: 2,2-Difluoroethyl tosylate (1.1 equiv) [Preferred over bromide for higher boiling point and lower volatility]
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
)
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with 3-hydroxybenzaldehyde and anhydrous DMF (0.5 M concentration) under an inert atmosphere (
or ). -
Deprotonation: Add
(powdered) in a single portion. Stir at ambient temperature for 15 minutes to facilitate phenoxide formation. -
Alkylation: Add 2,2-difluoroethyl tosylate dropwise.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor consumption of the phenol via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).
-
Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over
. -
Purification: Concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Author's Note: The use of 2,2-difluoroethyl triflate allows for reaction at lower temperatures (0°C to RT) but requires stricter anhydrous handling due to the triflate's moisture sensitivity.
Visualization: Synthetic Workflow
Figure 1: Standard synthetic workflow for the preparation of the target aldehyde via alkylation.
Reactivity & Derivatization[3]
The aldehyde functionality at the C1 position is a versatile handle for divergent synthesis. In medicinal chemistry campaigns, this intermediate is rarely the final product; it is a scaffold for creating amines, acids, or heterocycles.
Key Transformations
-
Reductive Amination (Route A):
-
Reagents: Primary/Secondary Amine, Sodium Triacetoxyborohydride (
), DCM. -
Utility: Generates benzylamine cores common in GPCR ligands and kinase inhibitors.
-
Insight: The electron-withdrawing difluoroethoxy group makes the aldehyde more electrophilic than unsubstituted benzaldehyde, accelerating imine formation.
-
-
Oxidation (Route B):
-
Reagents:
, (Pinnick Oxidation) or . -
Product: 3-(2,2-Difluoroethoxy)benzoic acid.
-
Utility: Precursor for amide coupling reactions.
-
-
Knoevenagel Condensation (Route C):
-
Reagents: Malononitrile, Piperidine (cat.), Ethanol.
-
Product: Benzylidenemalononitrile derivatives.
-
Utility: Access to Michael acceptors or subsequent cyclization to quinolines/indoles.
-
Visualization: Reactivity Network
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Application in Drug Design[4][5][6]
Bioisosterism and Metabolic Stability
The 2,2-difluoroethoxy group is a strategic bioisostere for the ethoxy (
-
Metabolic Blockade: The
bonds adjacent to fluorine atoms are stronger and less electron-rich than standard alkyl bonds. This reduces the susceptibility of the ethyl chain to Cytochrome P450-mediated oxidation (O-dealkylation), prolonging the drug's half-life ( ). -
Lipophilicity Tuning: While fluorine is lipophilic, the polar nature of the
bond and the ether oxygen creates a balance. The group is generally more lipophilic than a methoxy group but less prone to metabolic attack. -
Conformational Bias: The "gauche effect" of the difluoroethyl group can lock the ether side chain into specific conformations, potentially improving binding affinity to target proteins (e.g., PDE4, Kinases).
Case Context
This intermediate is homologous to the building blocks used in the synthesis of Roflumilast (a PDE4 inhibitor), which utilizes a difluoromethoxy group. The 2,2-difluoroethoxy analog is often screened in parallel to optimize the hydrophobic fit in the enzyme pocket while maintaining the metabolic resistance characteristic of fluorinated ethers [1, 2].
Safety and Handling
-
Hazard Classification:
-
Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Respiratory: May cause respiratory irritation (H335).
-
-
Storage:
-
Air Sensitive: Aldehydes slowly oxidize to carboxylic acids upon exposure to air. Store under nitrogen or argon atmosphere at 2–8°C.
-
Container: Tightly sealed amber glass vials to prevent UV-induced degradation.
-
-
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
Preparation of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Google Patents. CN105732348A. (Provides analogous alkylation conditions for fluorinated ether benzaldehydes). Link
-
Benzaldehyde, 3-hydroxy-. PubChem.[1] National Library of Medicine.[3] (Physicochemical baseline for the parent scaffold). Link
-
Safety Data Sheet: Benzaldehyde Derivatives. Thermo Fisher Scientific. (General safety protocols for halogenated benzaldehydes). Link
-
Williamson Ether Synthesis. Organic Chemistry Portal. (Mechanistic grounding for the synthesis protocol). Link
